Fmoc-D-Phe-OH

説明

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

特性

IUPAC Name |

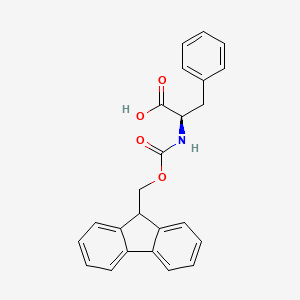

(2R)-2-(9H-fluoren-9-ylmethoxycarbonylamino)-3-phenylpropanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H21NO4/c26-23(27)22(14-16-8-2-1-3-9-16)25-24(28)29-15-21-19-12-6-4-10-17(19)18-11-5-7-13-20(18)21/h1-13,21-22H,14-15H2,(H,25,28)(H,26,27)/t22-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SJVFAHZPLIXNDH-JOCHJYFZSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)CC(C(=O)O)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC=C(C=C1)C[C@H](C(=O)O)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H21NO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

387.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

86123-10-6 | |

| Record name | (2R)-2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-3-phenylpropanoic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

What is the role of Fmoc-D-Phe-OH in solid-phase peptide synthesis?

Fmoc-D-Phe-OH in Solid-Phase Peptide Synthesis: A Technical Guide

Introduction

Solid-Phase Peptide Synthesis (SPPS) is the cornerstone of modern peptide chemistry, enabling the systematic, stepwise assembly of amino acids into complex peptide chains. This technology is fundamental to drug discovery, biomedical research, and materials science. Within the vast repertoire of reagents used in SPPS, this compound (N-α-9-fluorenylmethoxycarbonyl-D-phenylalanine) stands out as a critical building block. Its unique structure, combining a base-labile protecting group with a non-natural D-enantiomer of phenylalanine, provides a powerful tool for designing peptides with enhanced therapeutic properties.

This technical guide offers an in-depth exploration of the role of this compound in SPPS. It is intended for researchers, scientists, and drug development professionals, providing detailed methodologies, quantitative data, and a clear visualization of the underlying chemical and biological principles.

Core Principles: The Strategic Advantage of this compound

The utility of this compound in peptide synthesis stems from two key features: the N-terminal Fmoc protecting group and the D-configuration of the phenylalanine residue.

The Fmoc Protecting Group: A Foundation of Mild Chemistry

The 9-fluorenylmethoxycarbonyl (Fmoc) group is a temporary protecting group for the α-amino function of the amino acid.[1][2] Its primary role is to prevent unwanted polymerization during the coupling step. The key advantage of the Fmoc strategy lies in its mild deprotection conditions.[3][]

-

Base-Labile Cleavage: The Fmoc group is stable under various reaction conditions but is selectively and rapidly cleaved by a mild base, typically a solution of piperidine (B6355638) in a polar aprotic solvent like dimethylformamide (DMF).[1][5]

-

Orthogonality: This base-lability is orthogonal to the acid-labile protecting groups commonly used for amino acid side chains (e.g., Boc, tBu).[5] This allows for the selective removal of the N-terminal Fmoc group at each cycle without disturbing the side-chain protections, which are only removed at the final cleavage step.

-

Reduced Side Reactions: Compared to the harsher acidic conditions required for the alternative Boc (tert-butoxycarbonyl) strategy, the mild basic deprotection of Fmoc minimizes side reactions, preserving the integrity of sensitive peptide sequences.[2][]

The D-Phenylalanine Configuration: Enhancing In Vivo Performance

The incorporation of D-amino acids, the non-natural mirror images of the common L-amino acids, is a powerful strategy for overcoming the inherent limitations of natural peptides as therapeutic agents.[6]

-

Enhanced Proteolytic Stability: The primary advantage of using D-amino acids is the dramatic increase in resistance to enzymatic degradation.[6][7][8] Endogenous proteases are chiral enzymes that specifically recognize and cleave peptide bonds between L-amino acids; they are sterically unable to process peptides containing D-residues.[6][8] This resistance leads to a significantly longer circulating half-life in biological systems.[6][7]

-

Improved Bioavailability and Efficacy: Increased stability often translates to better absorption, sustained therapeutic effects, and improved bioavailability.[6][7][9] Phenylalanine, with its nonpolar and bulky side chain, is a key pharmacophore for establishing favorable hydrophobic interactions with biological targets like protease active sites.[10]

-

Modulation of Structure and Activity: Introducing a D-amino acid can alter the peptide's secondary structure, such as inducing or disrupting β-turns and helices.[6][11] This conformational change can be crucial for optimizing receptor binding affinity and can lead to unique biological activities not observed with the all-L-peptide counterpart.[7][8]

-

Reduced Immunogenicity: Peptides containing D-amino acids may exhibit lower immunogenicity, as they are less prone to proteolytic processing and presentation by antigen-presenting cells.[6]

This compound in the SPPS Workflow

This compound is incorporated into a growing peptide chain through a well-defined cyclical process. Each cycle extends the peptide by one amino acid and consists of three main stages: deprotection, activation/coupling, and washing.

Figure 1: A diagram illustrating the cyclical workflow of Solid-Phase Peptide Synthesis (SPPS) highlighting the incorporation of an Fmoc-protected amino acid like this compound.

Quantitative Data Summary

The following table summarizes key quantitative and identifying information for this compound, which is essential for experimental planning and execution.

| Parameter | Value | Reference |

| CAS Number | 86123-10-6 | [9][12] |

| Molecular Formula | C₂₄H₂₁NO₄ | [9][12] |

| Molecular Weight | 387.4 g/mol | [1][9] |

| Purity (Typical) | ≥ 99% | [9] |

| Typical Coupling Time | 1 - 4 hours | [2][13] |

| Fmoc Deprotection Time | 5 - 20 minutes | [1][14] |

Experimental Protocol: A Single Coupling Cycle with this compound

This section provides a generalized, detailed methodology for the manual incorporation of a single this compound residue onto a resin-bound peptide chain.

Materials and Reagents:

-

Resin: Rink Amide or Wang resin with the N-terminally deprotected peptide sequence.

-

Solvents: Dimethylformamide (DMF), Dichloromethane (DCM).

-

Deprotection Solution: 20% (v/v) piperidine in DMF.

-

Amino Acid: this compound (3-5 equivalents relative to resin loading).

-

Coupling Reagent: HBTU, HATU, or HCTU (3-5 equivalents).

-

Base: N,N-Diisopropylethylamine (DIPEA) or N-Methylmorpholine (NMM) (6-10 equivalents).

-

Washing Solvents: DMF, DCM, Isopropanol.

-

Reaction Vessel: Solid-phase synthesis vessel with a frit.

Methodology:

-

Resin Preparation:

-

If starting a new synthesis, swell the chosen resin in DMF for at least 1 hour in the reaction vessel.[13]

-

For an ongoing synthesis, ensure the resin from the previous cycle is thoroughly washed with DMF.

-

-

Fmoc Deprotection:

-

Washing:

-

Drain the deprotection solution.

-

Thoroughly wash the resin to remove all traces of piperidine and the dibenzofulvene byproduct. A typical wash cycle is: DMF (x5), DCM (x3), DMF (x3).[13]

-

-

Amino Acid Activation:

-

In a separate glass vial, dissolve this compound (e.g., 4 equivalents) and the coupling reagent (e.g., HCTU, 4 equivalents) in a minimal amount of DMF.[13]

-

Add the base (e.g., DIPEA or collidine, 8 equivalents) to the solution.

-

Allow the activation to proceed for 2-5 minutes. The solution may change color (e.g., to yellow).[15]

-

-

Coupling Reaction:

-

Post-Coupling Washing:

-

Drain the coupling solution from the resin.

-

Wash the resin thoroughly to remove any unreacted amino acid and coupling byproducts. Use the same wash cycle as in Step 3 (DMF, DCM, DMF).

-

-

Confirmation of Coupling (Optional):

-

Perform a qualitative test, such as the Kaiser ninhydrin (B49086) test, on a small sample of beads.[15] A negative result (beads remain colorless or yellow) indicates a complete coupling reaction (no free primary amines). A positive result (blue beads) indicates incomplete coupling, and the coupling step should be repeated.

-

The resin is now ready for the deprotection of the newly added this compound and the subsequent coupling of the next amino acid in the sequence.

Applications in Drug Development and Research

The use of this compound is not merely a synthetic convenience; it is a strategic choice for developing peptides with therapeutic potential. Peptides containing D-phenylalanine are instrumental in creating custom molecules for drug development, probing biological mechanisms, and designing new biomaterials.[3]

-

Therapeutic Peptides: D-Phe is incorporated into peptide-based drug candidates for oncology, metabolic disorders, and infectious diseases to enhance their stability and efficacy.[3][9]

-

Protease Inhibitors: The hydrophobic D-Phe side chain is a valuable pharmacophore in designing inhibitors for enzymes like HIV protease and renin, where it can make crucial hydrophobic contacts within the active site.[10]

-

Biomaterials: The hydrophobic and structural characteristics of D-Phe make it suitable for designing self-assembling nanostructures and hydrogels, which can be used for drug delivery and tissue engineering.[9][16]

The logical pathway below illustrates how a D-Phe-containing peptide therapeutic leverages its enhanced stability to achieve a therapeutic effect.

Figure 2: Conceptual pathway showing how the stability of a D-Phe peptide contributes to its therapeutic action.

Conclusion

This compound is a highly specialized and indispensable building block in modern solid-phase peptide synthesis. Its role is twofold: the Fmoc group facilitates a mild, efficient, and controlled stepwise elongation of the peptide chain, while the D-phenylalanine residue imparts crucial metabolic stability and modulates biological activity. This combination allows researchers and drug developers to overcome the inherent pharmacokinetic weaknesses of natural peptides, paving the way for a new generation of more potent, stable, and effective peptide-based therapeutics and advanced biomaterials. The strategic application of this compound is, therefore, central to unlocking the full potential of peptides in medicine and science.

References

- 1. luxembourg-bio.com [luxembourg-bio.com]

- 2. Fmoc Solid Phase Peptide Synthesis: Mechanism and Protocol - Creative Peptides [creative-peptides.com]

- 3. nbinno.com [nbinno.com]

- 5. nbinno.com [nbinno.com]

- 6. benchchem.com [benchchem.com]

- 7. lifetein.com [lifetein.com]

- 8. D-Amino Acid-Containing Peptide - Therapeutic Proteins & Peptides - CD Formulation [formulationbio.com]

- 9. chemimpex.com [chemimpex.com]

- 10. electronicsandbooks.com [electronicsandbooks.com]

- 11. The Unexpected Advantages of Using D-Amino Acids for Peptide Self- Assembly into Nanostructured Hydrogels for Medicine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. This compound ≥98.0% | Sigma-Aldrich [sigmaaldrich.com]

- 13. chem.uci.edu [chem.uci.edu]

- 14. chemistry.du.ac.in [chemistry.du.ac.in]

- 15. wernerlab.weebly.com [wernerlab.weebly.com]

- 16. jpt.com [jpt.com]

An In-depth Technical Guide to N-Fmoc-D-phenylalanine: Properties, Protocols, and Applications

For Researchers, Scientists, and Drug Development Professionals

N-Fmoc-D-phenylalanine (N-α-(9-Fluorenylmethoxycarbonyl)-D-phenylalanine) is a pivotal amino acid derivative extensively utilized in the field of peptide chemistry.[1][2] Its primary role is as a fundamental building block in solid-phase peptide synthesis (SPPS), a cornerstone technique for the assembly of peptides and proteins.[1][3] The strategic placement of the fluorenylmethoxycarbonyl (Fmoc) protecting group on the alpha-amino group of D-phenylalanine allows for controlled, stepwise elongation of peptide chains under mild conditions.[2][4][5] This guide provides a comprehensive overview of the physical and chemical properties of N-Fmoc-D-phenylalanine, detailed experimental protocols, and its applications in research and development.

Core Physical and Chemical Properties

The intrinsic properties of N-Fmoc-D-phenylalanine are critical for its handling, storage, and application in synthesis. These characteristics ensure its stability and reactivity in the controlled environment of peptide synthesis.

Identification and Nomenclature

| Property | Value |

| IUPAC Name | (2R)-2-(9H-fluoren-9-ylmethoxycarbonylamino)-3-phenylpropanoic acid[] |

| Synonyms | Fmoc-D-Phe-OH, N-alpha-Fmoc-D-phenylalanine[1][] |

| CAS Number | 86123-10-6[1][][7] |

| Molecular Formula | C₂₄H₂₁NO₄[1][][7] |

| Molecular Weight | 387.43 g/mol [8][9][10] |

| Appearance | White to off-white powder or crystalline powder[1][][11] |

Physicochemical Data

| Property | Value |

| Melting Point | 180 - 195 °C[1][] |

| Solubility | Soluble in Dimethylformamide (DMF), N-Methyl-2-pyrrolidone (NMP), Chloroform, Dichloromethane, Ethyl Acetate, DMSO, Acetone.[5][11] Insoluble in water.[5] |

| Optical Rotation | [α]²⁰D = +37 ±2.5° (c=1 in DMF)[1] |

| Density (Predicted) | 1.276 ± 0.06 g/cm³[][11] |

| Boiling Point (Predicted) | 620.1 ± 50.0 °C[][11] |

| Purity | Typically ≥98.0% to ≥99.5% (determined by HPLC)[1][8][10] |

| Storage Conditions | 2-8°C, in a dry and well-sealed container, protected from light.[1][][8][10][12] |

Key Experimental Protocols

The following sections detail methodologies for the synthesis, purification, and application of N-Fmoc-D-phenylalanine.

Synthesis of N-Fmoc-D-phenylalanine

The standard procedure for synthesizing N-Fmoc-D-phenylalanine involves the reaction of D-phenylalanine with an Fmoc-donating reagent, such as 9-fluorenylmethyl chloroformate (Fmoc-Cl) or N-(9-Fluorenylmethoxycarbonyloxy)succinimide (Fmoc-OSu), under basic conditions.[2]

Methodology:

-

Dissolution: Dissolve D-phenylalanine in a suitable aqueous basic solution, such as 10% sodium carbonate, at a controlled temperature (typically 0-5°C) to form the corresponding carboxylate salt.

-

Addition of Fmoc Reagent: Slowly add a solution of Fmoc-Cl or Fmoc-OSu in an organic solvent (e.g., dioxane or acetone) to the D-phenylalanine solution while maintaining the pH between 8.5 and 9.5 with the continuous addition of the base.

-

Reaction: Allow the mixture to stir vigorously for several hours at room temperature to ensure the complete reaction.

-

Work-up: After the reaction is complete, wash the mixture with a non-polar organic solvent like diethyl ether to remove unreacted Fmoc reagent and byproducts.

-

Acidification: Carefully acidify the aqueous layer with a dilute acid (e.g., 1M HCl) to a pH of approximately 2-3. This will precipitate the N-Fmoc-D-phenylalanine product.

-

Isolation: Collect the precipitated solid by vacuum filtration, wash thoroughly with cold water to remove inorganic salts, and dry under vacuum.

Caption: Synthesis workflow for N-Fmoc-D-phenylalanine.

Purification by Recrystallization

High purity of N-Fmoc-D-phenylalanine is crucial for successful peptide synthesis.[5] Recrystallization is a common method for purification.

Methodology using Ethanol (B145695)/Water System:

-

Dissolution: Dissolve the crude N-Fmoc-D-phenylalanine product in a minimal amount of hot ethanol (e.g., at 60-80°C).[13]

-

Crystallization: Slowly add water to the hot solution until the solution becomes slightly turbid.

-

Cooling: Allow the solution to cool slowly to room temperature and then place it in a cold bath (e.g., 12-16°C) to promote complete crystallization.[13]

-

Isolation and Drying: Collect the crystals by vacuum filtration, wash them with a cold ethanol/water mixture, and dry them under vacuum to obtain the purified product.[13]

Methodology using Toluene (B28343):

-

Slurry: Create a slurry of the crude Fmoc-amino acid in toluene (e.g., 100g in 600ml).[14]

-

Heating: Heat the mixture to 50°C and stir for approximately one hour.[14]

-

Cooling and Stirring: Cool the mixture down to 30±5°C and continue stirring for about two hours.[14]

-

Filtration and Drying: Filter the solid, wash with fresh toluene, and dry under vacuum at 50°C.[14]

Application in Solid-Phase Peptide Synthesis (SPPS)

N-Fmoc-D-phenylalanine is a cornerstone of Fmoc-based SPPS.[4] The process involves the sequential addition of amino acids to a growing peptide chain that is anchored to an insoluble solid support (resin).[3]

Caption: Iterative workflow of Fmoc-based Solid-Phase Peptide Synthesis.

1. Deprotection: The Fmoc group is removed from the N-terminus of the resin-bound peptide. This is typically achieved by treating the resin with a 20% solution of piperidine in DMF. The deprotection occurs via a base-catalyzed β-elimination mechanism.

Caption: Mechanism of Fmoc group deprotection by piperidine.

2. Activation and Coupling: The incoming N-Fmoc-D-phenylalanine is activated to facilitate the formation of a peptide bond. This is done by reacting it with a coupling reagent (e.g., HBTU, HATU, DIC) in the presence of a base (e.g., DIPEA). The activated amino acid is then added to the resin, where it couples with the newly freed N-terminus of the peptide chain.

3. Washing: After each deprotection and coupling step, the resin is thoroughly washed with a solvent like DMF to remove excess reagents and byproducts, ensuring the purity of the final peptide.[3]

This cycle is repeated for each amino acid in the desired peptide sequence. Upon completion of the synthesis, the peptide is cleaved from the resin and all side-chain protecting groups are removed, typically using a strong acid cocktail such as trifluoroacetic acid (TFA).[15]

Applications in Research and Drug Development

The incorporation of D-amino acids, such as D-phenylalanine, into peptide sequences can significantly enhance their therapeutic properties. Peptides containing D-amino acids often exhibit increased resistance to enzymatic degradation by proteases, leading to longer in vivo half-lives.[1] This makes N-Fmoc-D-phenylalanine a valuable reagent in:

-

Drug Development: Designing peptide-based drugs with improved stability and bioavailability for applications in oncology, metabolic disorders, and infectious diseases.[1][4]

-

Biotechnology: Creating peptide libraries for high-throughput screening of potential drug candidates.[1]

-

Materials Science: Synthesizing novel biomaterials and drug delivery systems, including self-assembling nanostructures and hydrogels.[1][16]

-

Neuroscience Research: Studying neurotransmitter pathways and the role of specific peptides in brain function.[1]

References

- 1. chemimpex.com [chemimpex.com]

- 2. nbinno.com [nbinno.com]

- 3. Automated Peptide Synthesizers [peptidemachines.com]

- 4. nbinno.com [nbinno.com]

- 5. nbinno.com [nbinno.com]

- 7. peptide.com [peptide.com]

- 8. Fmoc- D -Phe-OH = 98.0 86123-10-6 [sigmaaldrich.com]

- 9. 86123-10-6|this compound|BLD Pharm [bldpharm.com]

- 10. Fmoc- D -Phe-OH = 98.0 86123-10-6 [sigmaaldrich.com]

- 11. Fmoc-D-phenylalanine | 86123-10-6 [chemicalbook.com]

- 12. L-Phenylalanine-ð-Fmoc (Dâ, 98%) - Cambridge Isotope Laboratories, DLM-8752-0.25 [isotope.com]

- 13. CN103373940B - Novel process for synthesizing N-FMOC-amino acid crude product of non-active side chain - Google Patents [patents.google.com]

- 14. ajpamc.com [ajpamc.com]

- 15. glycopep.com [glycopep.com]

- 16. chemimpex.com [chemimpex.com]

Fmoc-D-Phe-OH: A Comprehensive Technical Guide for Researchers

Introduction: N-α-Fmoc-D-phenylalanine (Fmoc-D-Phe-OH) is a pivotal building block in modern peptide chemistry, particularly in the realm of solid-phase peptide synthesis (SPPS). As a derivative of the D-enantiomer of phenylalanine, its N-terminus is protected by the fluorenylmethyloxycarbonyl (Fmoc) group. This strategic protection allows for controlled, stepwise elongation of peptide chains under mild basic conditions, a cornerstone of Fmoc-based peptide synthesis strategies.[1][2] The incorporation of D-amino acids like D-phenylalanine is a key strategy in drug development to enhance peptide stability against enzymatic degradation, thereby improving their therapeutic potential and in vivo half-life.[1] This guide provides an in-depth overview of the molecular characteristics, applications, and experimental utilization of this compound for professionals in research and drug development.

Core Molecular and Physical Properties

The fundamental properties of this compound are summarized below, providing essential data for its handling, storage, and application in synthetic protocols.

| Property | Value | References |

| Molecular Weight | 387.4 g/mol | [3][4] |

| Molecular Formula | C₂₄H₂₁NO₄ | [3][4][5] |

| CAS Number | 86123-10-6 | [3][4] |

| Appearance | White to off-white powder | [3][6] |

| Melting Point | 180 - 195 °C | [3] |

| Purity | ≥ 98.0% | [7] |

| Optical Rotation | [α]²⁰/D = +37 ± 2.5° (c=1 in DMF) | [3] |

| Solubility | Soluble in DMF and DMSO | [6][8] |

| Storage Conditions | 2-8°C | [7][8] |

Molecular Structure and the Role of the Fmoc Group

This compound's structure is central to its function. It consists of the D-phenylalanine chiral center attached to a bulky, hydrophobic Fmoc protecting group.

Structure of this compound: (A 2D chemical structure diagram would be placed here in a formal whitepaper)

The 9-fluorenylmethyloxycarbonyl (Fmoc) group is the defining feature for its application in SPPS. Key characteristics of the Fmoc group include:

-

Base Lability: It is readily cleaved by a mild base, typically a solution of piperidine (B6355638) in an organic solvent like dimethylformamide (DMF), through a β-elimination mechanism.[1] This deprotection step is rapid and efficient.

-

Acid Stability: The Fmoc group is stable under the acidic conditions used to cleave final peptides from many common resins and to remove acid-labile side-chain protecting groups.[1] This orthogonality is fundamental to the Fmoc-SPPS strategy, allowing for selective deprotection and chain elongation without compromising side-chain protection.[1]

Applications in Research and Drug Development

This compound is an indispensable reagent in various advanced research areas:

-

Peptide-Based Therapeutics: It is a critical component in the synthesis of peptide drugs. The inclusion of D-phenylalanine can confer resistance to proteolysis, leading to drugs with enhanced stability and bioavailability.[1][3] These therapeutics are explored for applications in oncology, metabolic disorders, and neuroscience.[2][3]

-

Drug Delivery Systems: The hydrophobic nature of the molecule makes it suitable for designing self-assembling nanostructures and hydrogels.[3][9] These biomaterials can serve as scaffolds for tissue engineering or as vehicles for targeted drug delivery.[3][9][10]

-

Peptide Libraries: Researchers utilize this compound in the creation of diverse peptide libraries for high-throughput screening of potential drug candidates and for probing biological mechanisms.[3]

Experimental Protocol: this compound Coupling in Solid-Phase Peptide Synthesis

This protocol outlines a standard manual procedure for coupling this compound to a growing peptide chain on a solid support (resin).

Materials:

-

Resin with a free amine group (e.g., Rink Amide resin after initial Fmoc deprotection)

-

This compound

-

Coupling Activator: e.g., HATU (O-(7-Azabenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate)

-

Base: N,N-Diisopropylethylamine (DIEA) or N-methylmorpholine (NMM)

-

Solvents: Dimethylformamide (DMF), Dichloromethane (DCM)

-

Deprotection Solution: 20% (v/v) piperidine in DMF

-

Washing Solvents: DMF, DCM

-

Reaction Vessel for SPPS

Procedure:

-

Resin Preparation:

-

Begin with the peptide-resin which has a free N-terminal amine. If starting from an Fmoc-protected resin, perform a deprotection step first.

-

Swell the resin in DMF for at least 30-60 minutes in the reaction vessel.[11]

-

-

Fmoc Deprotection (if applicable):

-

Amino Acid Activation:

-

In a separate vial, dissolve this compound (typically 3-5 equivalents relative to the resin's substitution level) and a near-equimolar amount of the coupling activator (e.g., HATU) in DMF.

-

Add the base (e.g., DIEA, 2 equivalents for every 1 equivalent of amino acid) to the solution.[11]

-

Allow the activation to proceed for a few minutes. The solution may change color.

-

-

Coupling Reaction:

-

Drain the final wash solvent from the deprotected resin.

-

Immediately add the activated this compound solution to the resin.

-

Agitate the mixture at room temperature for 1-4 hours.[11][13] The reaction time can be monitored for completeness using a colorimetric test like the Kaiser test, which detects free primary amines.

-

-

Washing:

-

Once the coupling is complete, drain the reaction mixture.

-

Wash the peptide-resin extensively with DMF (3-5 times) followed by DCM (3-5 times) to remove excess reagents and byproducts.

-

The resin is now ready for the next cycle of deprotection and coupling with the subsequent amino acid in the target sequence.

Visualization of the SPPS Workflow

The following diagram illustrates a single cycle of amino acid addition in Fmoc-based solid-phase peptide synthesis, the core process in which this compound is utilized.

Caption: Workflow of a single coupling cycle in Fmoc-SPPS.

References

- 1. nbinno.com [nbinno.com]

- 2. nbinno.com [nbinno.com]

- 3. chemimpex.com [chemimpex.com]

- 4. peptide.com [peptide.com]

- 5. advancedchemtech.com [advancedchemtech.com]

- 6. medchemexpress.com [medchemexpress.com]

- 7. sigmaaldrich.com [sigmaaldrich.com]

- 8. Fmoc-Phe-OH | 35661-40-6 [chemicalbook.com]

- 9. jpt.com [jpt.com]

- 10. Fmoc-Diphenylalanine Hydrogels: Optimization of Preparation Methods and Structural Insights - PMC [pmc.ncbi.nlm.nih.gov]

- 11. chem.uci.edu [chem.uci.edu]

- 12. chemistry.du.ac.in [chemistry.du.ac.in]

- 13. Fmoc Solid Phase Peptide Synthesis: Mechanism and Protocol - Creative Peptides [creative-peptides.com]

The Cornerstone of Modern Peptide Synthesis: An In-depth Technical Guide to the Fmoc Protecting Group

For Researchers, Scientists, and Drug Development Professionals

The 9-fluorenylmethoxycarbonyl (Fmoc) protecting group is a cornerstone of modern peptide chemistry, particularly in solid-phase peptide synthesis (SPPS).[1][2] Its widespread adoption stems from its unique combination of stability under acidic conditions and lability to mild basic conditions, which forms the basis of an orthogonal protection strategy.[1][3][4] This allows for the sequential addition of amino acids to a growing peptide chain with high fidelity and minimal side reactions, enabling the synthesis of complex and modified peptides for research, diagnostics, and therapeutic development.[1][5]

Core Principles of Fmoc Chemistry

The Fmoc group temporarily blocks the α-amino group of an amino acid, preventing it from participating in unwanted reactions during peptide bond formation.[1][6] Its fluorenyl ring system is the key to its base-lability.[1][7]

Structure and Properties

The Fmoc group consists of a planar fluorene (B118485) ring system attached to a methoxycarbonyl moiety.[1][7] This structure confers several key properties:

-

Base Lability: The proton on the 9-position of the fluorene ring is acidic and can be readily abstracted by a weak base, initiating the deprotection mechanism.[8][9]

-

Acid Stability: The Fmoc group is stable to the acidic conditions used for the cleavage of many side-chain protecting groups and for the final cleavage of the peptide from the resin support.[3][10]

-

UV Absorbance: The fluorene moiety exhibits strong UV absorbance, which can be used to monitor the completion of coupling and deprotection reactions in automated synthesizers.[3][11]

Mechanism of Protection and Deprotection

Protection: The Fmoc group is typically introduced by reacting an amino acid with Fmoc-chloride (Fmoc-Cl) or N-(9-fluorenylmethoxycarbonyloxy)succinimide (Fmoc-OSu) under basic conditions.[2][8] Fmoc-OSu is often preferred due to its greater stability and cleaner reaction profile, leading to higher purity of the Fmoc-protected amino acid.[12][]

Deprotection: The removal of the Fmoc group is a two-step process initiated by a base, most commonly a secondary amine like piperidine (B6355638).[2][14] The mechanism proceeds via a β-elimination reaction.[10][15]

First, the base abstracts the acidic proton from the C9 position of the fluorene ring. This is followed by the elimination of dibenzofulvene (DBF) and carbon dioxide, liberating the free amine of the peptide. The liberated DBF is a reactive electrophile and is scavenged by the excess amine base to form a stable adduct, preventing its reaction with the newly deprotected amine.[9][15]

Advantages of the Fmoc Protecting Group in SPPS

The use of Fmoc chemistry in SPPS offers several significant advantages over the older Boc (tert-butyloxycarbonyl) strategy:[3][8]

-

Milder Deprotection Conditions: Fmoc removal is achieved with a weak base, typically 20% piperidine in a polar aprotic solvent like dimethylformamide (DMF) or N-methylpyrrolidone (NMP).[2][6] This contrasts with the harsh acidic conditions (e.g., trifluoroacetic acid - TFA) required for Boc deprotection, which can lead to the degradation of sensitive peptide sequences and side-chain protecting groups.[3][]

-

Orthogonality: The base-lability of the Fmoc group is orthogonal to the acid-labile side-chain protecting groups (e.g., tBu, Boc, Trt, Pbf) and the resin linker.[1][4] This allows for the selective removal of the Nα-Fmoc group at each cycle without affecting other protecting groups, which are removed simultaneously at the end of the synthesis with strong acid.[1]

-

Compatibility with Modified Peptides: The mild conditions of Fmoc chemistry are compatible with the synthesis of peptides containing post-translational modifications such as phosphorylation and glycosylation, which are often unstable under the harsh acidic conditions of Boc chemistry.[3][5]

-

Automation and Monitoring: The strong UV absorbance of the dibenzofulvene byproduct allows for real-time monitoring of the deprotection step, facilitating the automation of SPPS.[3][11]

-

Safety and Cost-Effectiveness: The avoidance of highly corrosive reagents like liquid hydrogen fluoride (B91410) (HF), which was used in Boc chemistry, makes the Fmoc strategy safer and requires less specialized equipment.[3] Furthermore, the widespread use of Fmoc-protected amino acids has made them readily available and cost-effective.[3][5]

Experimental Protocols

Nα-Fmoc Protection of an Amino Acid (General Procedure)

This protocol describes the general method for the protection of the α-amino group of an amino acid using Fmoc-OSu.

Materials:

-

Amino acid

-

Fmoc-OSu (1.05 equivalents)

-

Sodium bicarbonate (NaHCO₃) or Sodium Carbonate (Na₂CO₃) (2-3 equivalents)

-

1,4-Dioxane

-

Water

-

Ethyl acetate (B1210297)

-

Saturated sodium chloride solution (brine)

-

Anhydrous sodium sulfate (B86663) (Na₂SO₄)

-

Hydrochloric acid (HCl), 1M

Procedure:

-

Dissolve the amino acid in a 10% solution of sodium bicarbonate or sodium carbonate in water.

-

Cool the solution to 0-5 °C in an ice bath.

-

Dissolve Fmoc-OSu in 1,4-dioxane.

-

Add the Fmoc-OSu solution dropwise to the amino acid solution with vigorous stirring while maintaining the temperature at 0-5 °C.

-

Allow the reaction to warm to room temperature and stir for 4-12 hours.

-

Monitor the reaction progress by thin-layer chromatography (TLC).

-

Once the reaction is complete, dilute the mixture with water and wash with ethyl acetate to remove any unreacted Fmoc-OSu and byproducts.

-

Acidify the aqueous layer to pH 2-3 with 1M HCl.

-

Extract the Fmoc-protected amino acid with ethyl acetate (3x).

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and filter.

-

Remove the solvent under reduced pressure to yield the crude Fmoc-amino acid.

-

Purify the product by recrystallization or column chromatography if necessary.

Solid-Phase Peptide Synthesis (SPPS) Cycle using Fmoc Chemistry

This protocol outlines a single cycle of amino acid addition in manual Fmoc-SPPS.

Materials:

-

Fmoc-protected amino acid (3-5 equivalents)

-

Peptide-resin

-

Coupling reagent (e.g., HBTU, HATU, DIC) (3-5 equivalents)

-

Base (e.g., DIPEA, NMM) (6-10 equivalents)

-

Deprotection solution: 20% piperidine in DMF (v/v)

-

DMF (peptide synthesis grade)

-

DCM (dichloromethane)

-

Methanol or Isopropanol (B130326)

-

Reaction vessel with a sintered glass filter

Procedure:

-

Resin Swelling: Swell the resin in DMF for 30-60 minutes.

-

Fmoc Deprotection: Treat the resin with 20% piperidine in DMF for 5-20 minutes to remove the Fmoc group. A second treatment may be necessary for complete removal.

-

Washing: Wash the resin thoroughly with DMF, followed by isopropanol and then DCM to remove the piperidine and the DBF-piperidine adduct.

-

Amino Acid Activation and Coupling: In a separate vessel, pre-activate the next Fmoc-protected amino acid with a coupling reagent and a base in DMF. Add this activated mixture to the resin and allow the coupling reaction to proceed for 1-2 hours.

-

Washing: Wash the resin with DMF and DCM to remove excess reagents and byproducts.

-

Monitoring (Optional): Perform a Kaiser test to confirm the completion of the coupling reaction. If the test is positive (indicating free amines), the coupling step should be repeated.

-

Repeat steps 2-6 for each subsequent amino acid in the peptide sequence.

Cleavage of the Peptide from the Resin and Side-Chain Deprotection

Materials:

-

Peptidyl-resin

-

Cleavage cocktail (e.g., 95% TFA, 2.5% water, 2.5% triisopropylsilane (B1312306) (TIS))

-

Cold diethyl ether

Procedure:

-

Wash the final peptidyl-resin with DCM and dry it under vacuum.

-

Treat the resin with the cleavage cocktail for 2-4 hours at room temperature. The TFA cleaves the peptide from the resin and removes the acid-labile side-chain protecting groups. TIS and water act as scavengers to trap reactive cationic species generated during deprotection.

-

Filter the resin and collect the filtrate containing the crude peptide.

-

Precipitate the crude peptide by adding the filtrate to cold diethyl ether.

-

Centrifuge the mixture to pellet the peptide.

-

Wash the peptide pellet with cold diethyl ether several times.

-

Dry the crude peptide under vacuum.

-

Purify the peptide by reverse-phase high-performance liquid chromatography (RP-HPLC).

Quantitative Data

The efficiency of Fmoc deprotection and the occurrence of side reactions are influenced by the choice of base, its concentration, and the reaction time.

Table 1: Half-lives (t₁/₂) for Fmoc-Val-OH Deprotection with Various Amine Bases in DMF

| Base | Concentration | Half-life (seconds) |

| Piperidine | 20% | ~6[2] |

| Piperazine | 5% | Slower than piperidine[2] |

| Morpholine | 10% | Slower than piperidine[8] |

| Diethylamine | 10% | Significantly slower than piperidine |

| Triethylamine | 10% | Very slow[14] |

Table 2: Kinetics of Fmoc Removal from Fmoc-Val-OH with Piperidine in DMF [17][18]

| Piperidine Concentration (v/v) | Time (min) | Fmoc Removal (%) |

| 1% | 1 | 33.4 |

| 1% | 3 | 49.6 |

| 2% | 1 | 12.9 |

| 2% | 3 | 63.3 |

| 2% | 5 | 87.9 |

| 5% | 3 | >99 |

| 20% | 3 | >99 |

Table 3: Common Side Reactions in Fmoc-SPPS and Mitigation Strategies

| Side Reaction | Description | Susceptible Sequences | Mitigation Strategies |

| Aspartimide Formation | Cyclization of aspartic acid residues to a succinimide (B58015) derivative, leading to α- to β-peptide bond isomerization and racemization.[5][19] | -Asp-Gly-, -Asp-Asn-, -Asp-Ser-[5] | Use of bulky side-chain protecting groups for Asp (e.g., OMpe, O-1-adamantyl).[5] Addition of HOBt to the deprotection solution.[19] Use of backbone protecting groups like Hmb on the preceding residue.[19] |

| Diketopiperazine Formation | Intramolecular cyclization of the N-terminal dipeptide, leading to cleavage from the resin.[10][19] | Dipeptides with Proline or Glycine at the C-terminus.[19] | Use of 2-chlorotrityl chloride resin.[19] Introduction of the third amino acid before removing the Fmoc group of the second. |

| Racemization | Loss of stereochemical integrity, particularly at the C-terminal cysteine residue.[5] | C-terminal Cysteine. | Use of sterically hindered resins. Careful selection of coupling reagents. |

| 3-(1-Piperidinyl)alanine Formation | Addition of piperidine to dehydroalanine (B155165) formed from β-elimination of protected Cys.[19] | Peptides with C-terminal Cysteine. | Use of sterically bulky trityl protecting group for Cys.[19] |

Conclusion

The Fmoc protecting group has revolutionized peptide synthesis, enabling the routine and automated production of complex peptides that were previously inaccessible. Its mild deprotection conditions, orthogonality with common side-chain protecting groups, and compatibility with a wide range of chemistries have made it the preferred choice for both academic research and industrial-scale peptide manufacturing. A thorough understanding of the principles of Fmoc chemistry, including its advantages, limitations, and associated side reactions, is crucial for any scientist or professional involved in the design, synthesis, and development of peptide-based molecules. By employing optimized protocols and mitigation strategies for potential side reactions, the full potential of Fmoc-SPPS can be harnessed to advance the frontiers of science and medicine.

References

- 1. chempep.com [chempep.com]

- 2. Fluorenylmethyloxycarbonyl protecting group - Wikipedia [en.wikipedia.org]

- 3. Fmoc Amino Acids for SPPS - AltaBioscience [altabioscience.com]

- 4. academic.oup.com [academic.oup.com]

- 5. Advances in Fmoc solid‐phase peptide synthesis - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Fmoc Solid Phase Peptide Synthesis: Mechanism and Protocol - Creative Peptides [creative-peptides.com]

- 7. Fmoc: Fluorenylmethyloxycarbonyl Protection - Peptide Port [peptideport.com]

- 8. total-synthesis.com [total-synthesis.com]

- 9. Deprotection Reagents in Fmoc Solid Phase Peptide Synthesis: Moving Away from Piperidine? - PMC [pmc.ncbi.nlm.nih.gov]

- 10. chempep.com [chempep.com]

- 11. m.youtube.com [m.youtube.com]

- 12. nbinno.com [nbinno.com]

- 14. m.youtube.com [m.youtube.com]

- 15. pubs.acs.org [pubs.acs.org]

- 17. redalyc.org [redalyc.org]

- 18. researchgate.net [researchgate.net]

- 19. peptide.com [peptide.com]

Chiral Stability of Fmoc-D-phenylalanine During Peptide Synthesis: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

The maintenance of stereochemical integrity is a critical parameter in the synthesis of peptides intended for therapeutic use. Racemization, the conversion of a chiral amino acid to its enantiomer, can lead to the formation of diastereomeric impurities that are difficult to separate and may have altered pharmacological or toxicological properties. This technical guide provides an in-depth analysis of the chiral stability of Nα-Fmoc-D-phenylalanine (Fmoc-D-Phe) during solid-phase peptide synthesis (SPPS). It explores the mechanisms of racemization, key factors influencing its occurrence, and strategies to mitigate this undesirable side reaction. Detailed experimental protocols for assessing chiral purity and quantitative data from related studies are presented to equip researchers with the knowledge to ensure the stereochemical fidelity of their synthetic peptides.

Introduction: The Imperative of Chiral Purity in Peptide Therapeutics

The biological activity of a peptide is intrinsically linked to its precise three-dimensional structure, which is dictated by the sequence and stereochemistry of its constituent amino acids. The incorporation of D-amino acids, such as D-phenylalanine, is a common strategy to enhance peptide stability against enzymatic degradation and to modulate receptor binding affinity. However, the very nature of chemical peptide synthesis exposes amino acid residues to conditions that can compromise their chiral integrity.

Epimerization, the change in configuration at a single stereocenter, of an amino acid residue during synthesis leads to the formation of a diastereomeric peptide. These diastereomers can exhibit reduced potency, altered receptor selectivity, or even immunogenicity. Furthermore, their structural similarity to the target peptide often makes purification challenging and costly. Therefore, a thorough understanding and control of the factors contributing to racemization are paramount for the successful development of peptide-based therapeutics. This guide focuses specifically on the chiral stability of Fmoc-D-phenylalanine, a commonly used building block in Fmoc-based SPPS.

Mechanisms of Racemization in Fmoc-SPPS

The primary mechanism of racemization for Nα-protected amino acids during peptide synthesis involves the formation of a planar intermediate, which can be re-protonated from either face, leading to a loss of stereochemical information. Two main pathways are recognized:

-

Oxazolone (B7731731) Formation: The most prevalent mechanism for racemization during the coupling step is the formation of a 5(4H)-oxazolone intermediate. Activation of the carboxylic acid of the Nα-protected amino acid can lead to an intramolecular cyclization. The α-proton of the resulting oxazolone is highly acidic and can be readily abstracted by a base. Subsequent non-stereoselective reprotonation of the planar enolate intermediate results in a mixture of L- and D-isomers.[1] The urethane-based Fmoc protecting group generally suppresses oxazolone formation compared to amide-based protecting groups.[2]

-

Direct Enolization: A secondary mechanism involves the direct abstraction of the α-proton from the activated carboxylic acid by a base, forming a planar enol intermediate without proceeding through a cyclic oxazolone. This pathway is more significant for amino acids with electron-withdrawing side chains that increase the acidity of the α-proton.[3]

The general mechanism of base-catalyzed racemization is depicted below:

Figure 1: General mechanism of base-catalyzed racemization.

Factors Influencing the Chiral Stability of Fmoc-D-phenylalanine

Several factors during the SPPS cycle can influence the rate of racemization. While phenylalanine is generally considered to be relatively stable against racemization compared to residues like cysteine or histidine, careful control of synthesis parameters is still crucial.[1]

The Coupling Step: A Critical Juncture

Research indicates that the base-catalyzed coupling of the activated Fmoc-amino acid is the most critical step for racemization, rather than the Fmoc-deprotection step.[4]

-

Coupling Reagents: The choice of coupling reagent significantly impacts the extent of racemization. Reagents that generate highly reactive activated species can accelerate both the rate of coupling and the rate of racemization. Studies on the structurally similar Fmoc-phenylglycine (Fmoc-Phg) have shown that uronium/aminium-based reagents like HATU, HBTU, and PyBOP can lead to higher levels of epimerization compared to other reagents. In contrast, coupling reagents such as COMU (1-Cyano-2-ethoxy-2-oxoethylidenaminooxy)dimethylamino-morpholino-carbenium hexafluorophosphate) and DEPBT (3-(Diethoxyphosphoryloxy)-1,2,3-benzotriazin-4(3H)-one) have demonstrated superior performance in suppressing racemization.[4][5]

-

Bases: The base used to activate the coupling reagent and neutralize the protonated amine on the resin plays a pivotal role. Strong, sterically unhindered bases can promote α-proton abstraction and thus increase racemization. The use of sterically hindered or weaker bases is generally preferred. For instance, replacing N,N-diisopropylethylamine (DIPEA) with bases like 2,4,6-trimethylpyridine (B116444) (TMP) or N-methylmorpholine (NMM) has been shown to reduce epimerization.[4][6]

Fmoc-Deprotection

While generally considered less critical for racemization than the coupling step, prolonged exposure to the basic conditions of Fmoc deprotection can contribute to epimerization, especially for sensitive amino acids. Standard conditions using 20% piperidine (B6355638) in DMF are typically well-tolerated by Fmoc-D-phenylalanine. However, for particularly long synthesis cycles or in sequences prone to aggregation where extended deprotection times might be necessary, the risk of racemization could increase.

Structural Factors of the Amino Acid

The intrinsic acidity of the α-proton influences the propensity of an amino acid to racemize. Amino acids with electron-withdrawing side chains, such as phenylglycine, are more susceptible to epimerization because the side chain can stabilize the negative charge of the enolate intermediate.[3] While the phenyl group of phenylalanine is less electron-withdrawing than that of phenylglycine, it still offers some resonance stabilization to the enolate, making it more prone to racemization than aliphatic amino acids.

Quantitative Data on Racemization

While specific quantitative data for the racemization of Fmoc-D-phenylalanine is not extensively reported in the literature, studies on the analogous Fmoc-phenylglycine provide valuable insights. It is important to note that one study explicitly found that phenylalanine did not racemize under the tested conditions, suggesting it is more robust than phenylglycine.[4][7] The following tables summarize the percentage of the correct diastereomer of a model dipeptide containing phenylglycine, illustrating the impact of different coupling reagents and bases.

Table 1: Influence of Coupling Reagent on Phenylglycine Racemization (Data adapted from a study on a model dipeptide Bz-(L)-Phe-(L)-Phg-NH2)[4]

| Coupling Reagent | Base | % Correct Diastereomer |

| HATU | DIPEA | ~85% |

| HBTU | DIPEA | ~84% |

| PyBOP | DIPEA | ~83% |

| DEPBT | DIPEA | ~90% |

| COMU | DIPEA | ~92% |

Table 2: Influence of Base on Phenylglycine Racemization with HATU (Data adapted from a study on a model dipeptide Bz-(L)-Phe-(L)-Phg-NH2)[4]

| Coupling Reagent | Base | % Correct Diastereomer |

| HATU | DIPEA | ~85% |

| HATU | NMM | ~88% |

| HATU | TMP | ~93% |

| HATU | DMP | ~92% |

Experimental Protocols for Assessing Chiral Stability

To ensure the chiral purity of a synthetic peptide containing D-phenylalanine, it is essential to have robust analytical methods in place.

Chiral HPLC Analysis of Fmoc-D/L-phenylalanine

This protocol describes the analytical separation of Fmoc-D-phenylalanine and its L-enantiomer to assess the purity of the starting material.

-

Column: Chiral stationary phases (CSPs) are required for enantiomeric separation. Examples include polysaccharide-based CSPs (e.g., CHIRALPAK® series) or macrocyclic glycopeptide-based CSPs (e.g., CHIROBIOTIC® series).[8][9]

-

Mobile Phase: The mobile phase composition depends on the chosen CSP.

-

For normal-phase chromatography on a polysaccharide-based CSP, a typical mobile phase would be a mixture of hexane/isopropanol with a small amount of an acidic modifier like trifluoroacetic acid (TFA).

-

For polar organic mode, a mixture of acetonitrile/methanol with an ammonium (B1175870) acetate (B1210297) or TFA modifier can be effective.[8]

-

-

Flow Rate: Typically 0.5 - 1.0 mL/min.

-

Detection: UV detection at a wavelength where the Fmoc group has strong absorbance (e.g., 265 nm or 301 nm).

-

Sample Preparation: Dissolve a small amount of the Fmoc-D-phenylalanine raw material in the mobile phase or a compatible solvent.

-

Analysis: Inject the sample onto the HPLC system and integrate the peak areas for the D- and L-enantiomers to determine the enantiomeric purity.

Workflow for Assessing Racemization During a Coupling Step

This workflow can be used to quantify the level of racemization of Fmoc-D-phenylalanine during its incorporation into a peptide sequence.

Figure 2: Experimental workflow for assessing racemization.

-

Synthesize Model Peptides:

-

Synthesize a short model peptide on a solid support (e.g., H-Gly-Resin).

-

Divide the resin into two portions.

-

To one portion, couple Fmoc-D-phenylalanine using the coupling conditions under investigation.

-

To the other portion, couple Fmoc-L-phenylalanine as a control to generate the diastereomeric reference peptide.

-

-

Cleavage and Deprotection:

-

Cleave both peptides from the resin using standard cleavage cocktails (e.g., TFA/TIS/H₂O).

-

-

RP-HPLC Analysis:

-

Analyze the crude peptides by reverse-phase HPLC. Due to their different stereochemistry, the two diastereomers should have different retention times.

-

Co-inject a mixture of the two crude peptides to confirm the identity of the epimerized peak in the sample from the Fmoc-D-phenylalanine coupling.

-

-

Quantification:

-

Integrate the peak areas of the desired peptide and the diastereomeric impurity to determine the percentage of racemization.

-

Recommended Best Practices to Minimize Racemization

Based on the available data, the following practices are recommended to maintain the chiral integrity of Fmoc-D-phenylalanine during SPPS:

-

Select Appropriate Coupling Reagents: Favor the use of coupling reagents known to suppress racemization, such as COMU or DEPBT.

-

Choose a Suitable Base: Employ sterically hindered or weaker bases like 2,4,6-trimethylpyridine (TMP) or N-methylmorpholine (NMM) instead of stronger, less hindered bases like DIPEA.

-

Avoid Pre-activation: Minimize the time the Fmoc-D-phenylalanine is in its activated state before coupling. In-situ activation is generally preferred over pre-activation protocols.

-

Control Temperature: Perform coupling reactions at room temperature unless higher temperatures are necessary to overcome aggregation, as elevated temperatures can increase the rate of racemization.

-

Optimize Fmoc-Deprotection: Use the shortest possible deprotection times with 20% piperidine in DMF that ensure complete removal of the Fmoc group.

-

Purity of Starting Materials: Ensure the high enantiomeric purity of the starting Fmoc-D-phenylalanine through chiral HPLC analysis.

Conclusion

The chiral stability of Fmoc-D-phenylalanine is a critical consideration in the synthesis of D-amino acid-containing peptides. While phenylalanine is less prone to racemization than some other amino acids, the potential for epimerization, particularly during the coupling step, cannot be disregarded. By understanding the mechanisms of racemization and carefully selecting coupling reagents, bases, and reaction conditions, researchers can significantly minimize the formation of diastereomeric impurities. The implementation of robust analytical methods to monitor chiral purity is essential to guarantee the quality, safety, and efficacy of synthetic peptides destined for therapeutic applications. The principles and protocols outlined in this guide provide a framework for the successful incorporation of Fmoc-D-phenylalanine while preserving its stereochemical integrity.

References

- 1. researchgate.net [researchgate.net]

- 2. [PDF] Phenylglycine racemization in Fmoc-based solid-phase peptide synthesis: Stereochemical stability is achieved by choice of reaction conditions | Semantic Scholar [semanticscholar.org]

- 3. Epimerisation in Peptide Synthesis - PMC [pmc.ncbi.nlm.nih.gov]

- 4. luxembourg-bio.com [luxembourg-bio.com]

- 5. bachem.com [bachem.com]

- 6. Racemization of amino acids in solid-phase peptide synthesis investigated by capillary electrophoresis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Racemisation of N-Fmoc phenylglycine under mild microwave-SPPS and conventional stepwise SPPS conditions: attempts to develop strategies for overcoming this - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. sigmaaldrich.com [sigmaaldrich.com]

- 9. Development of novel enantioselective HPLC methods for the determination of the optical purity of Nα-Fmoc/Boc amino acid derivatives (Nα-PADs) of natural and unnatural amino acids: an analytical strategy for the key starting materials of therapeutic peptides - Analytical Methods (RSC Publishing) [pubs.rsc.org]

A Technical Guide to Commercial Fmoc-D-Phe-OH: Purity, Analysis, and Application

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the commercial landscape for Fmoc-D-Phe-OH, a critical building block in peptide synthesis. It details available purity grades from various suppliers, outlines key analytical methods for quality control, and presents a standardized protocol for its application in Solid-Phase Peptide Synthesis (SPPS).

Commercial Suppliers and Purity Grades

The quality of this compound is paramount for the successful synthesis of high-purity peptides. Purity is typically assessed by High-Performance Liquid Chromatography (HPLC) for chemical purity and chiral HPLC for enantiomeric purity. Below is a summary of prominent commercial suppliers and their offered purity specifications for this compound.

| Supplier | Stated Purity (by HPLC) | Enantiomeric Purity | Other Purity Data |

| Sigma-Aldrich (Novabiochem) | ≥99.0% | ≥99.5% | ≥97.0% (acidimetric), ≥98% (TLC) |

| Chem-Impex | Not specified | ≥99.5% (Chiral HPLC) | Optical Rotation: [a]D20 = 37 ±2.5º (c=1 in DMF)[1] |

| Santa Cruz Biotechnology | ≥99% | Not specified | |

| MedchemExpress | 99.90% | Not specified | |

| CEM Corporation | ≥99.0% | ≥99.8% | 100% Fully Synthetic |

Experimental Protocols

Accurate assessment of this compound purity is crucial before its use in peptide synthesis. The following are representative protocols for determining chemical and enantiomeric purity via HPLC, as well as a standard protocol for its incorporation in SPPS.

HPLC Protocol for Chemical Purity Analysis

This method is designed to separate and quantify this compound from potential impurities.

Methodology:

-

Column: A reverse-phase C18 column (e.g., 4.6 x 250 mm, 5 µm particle size) is typically used.

-

Mobile Phase: A gradient of acetonitrile (B52724) in water with an acidic modifier is common.

-

Solvent A: 0.1% Trifluoroacetic Acid (TFA) in water.

-

Solvent B: 0.1% Trifluoroacetic Acid (TFA) in acetonitrile.

-

-

Gradient: A typical gradient might run from 30% to 100% Solvent B over 20 minutes.

-

Flow Rate: 1.0 mL/min.

-

Detection: UV absorbance at 265 nm.

-

Sample Preparation: Dissolve a small amount of this compound in the initial mobile phase composition or a compatible solvent like acetonitrile.

Chiral HPLC Protocol for Enantiomeric Purity Analysis

This method is essential to ensure the enantiomeric excess of the D-enantiomer, which is critical for the biological activity of the final peptide.

Methodology:

-

Column: A polysaccharide-based chiral stationary phase (CSP) is required. Columns such as Lux Cellulose-1, Lux Cellulose-2, or CHIRALPAK series are effective for separating Fmoc-amino acid enantiomers.[2]

-

Mobile Phase: An isocratic mobile phase is often employed. A common mobile phase is a mixture of acetonitrile and an acidic aqueous buffer (e.g., 0.1% TFA or 0.1% formic acid).[2] For example, a mixture of Acetonitrile / 0.1 % Trifluoroacetic Acid (60:40) can be effective.[2]

-

Flow Rate: 1.0 mL/min.

-

Detection: UV absorbance at 265 nm.

-

Sample Preparation: Dissolve a small amount of this compound in the mobile phase.

Standard Protocol for this compound Coupling in Solid-Phase Peptide Synthesis (SPPS)

This protocol outlines the steps for incorporating this compound onto a resin-bound peptide chain.[3][4][5]

Methodology:

-

Resin Preparation: The synthesis begins with a solid support (resin) appropriate for the desired C-terminus of the peptide (e.g., Wang resin for a C-terminal acid, Rink amide resin for a C-terminal amide).[6]

-

Fmoc Deprotection: The N-terminal Fmoc protecting group on the resin-bound peptide is removed using a solution of 20% piperidine (B6355638) in dimethylformamide (DMF).[6]

-

Washing: The resin is thoroughly washed with DMF to remove the piperidine and the cleaved Fmoc group.

-

Amino Acid Activation: this compound is pre-activated to facilitate amide bond formation. This is typically achieved by dissolving the amino acid with a coupling reagent (e.g., HATU, HBTU) and a base (e.g., N,N-Diisopropylethylamine - DIPEA) in DMF.

-

Coupling: The activated this compound solution is added to the resin, and the mixture is agitated to allow the coupling reaction to proceed to completion.

-

Washing: The resin is again thoroughly washed with DMF to remove excess reagents and byproducts.

-

Cycle Repetition: These steps are repeated for each subsequent amino acid in the peptide sequence.

Visualizing Key Workflows

The following diagrams, generated using the DOT language, illustrate the logical flow of the quality control and peptide synthesis processes.

Caption: Quality Control Workflow for this compound.

Caption: Solid-Phase Peptide Synthesis (SPPS) Cycle.

References

- 1. chemimpex.com [chemimpex.com]

- 2. phenomenex.com [phenomenex.com]

- 3. Solid-phase peptide synthesis: from standard procedures to the synthesis of difficult sequences - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. luxembourg-bio.com [luxembourg-bio.com]

- 5. chemistry.du.ac.in [chemistry.du.ac.in]

- 6. chem.uci.edu [chem.uci.edu]

The Guardian Molecules: Enhancing Peptide Stability with D-Amino Acids Featuring Fmoc-D-Phe-OH

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

Peptides have emerged as a promising class of therapeutic agents due to their high specificity and potency. However, their clinical translation is often hampered by their inherent instability, primarily their susceptibility to proteolytic degradation in the body. A key strategy to overcome this limitation is the incorporation of non-natural amino acids, particularly D-amino acids, into the peptide sequence. This technical guide delves into the pivotal role of D-amino acids, with a special focus on the widely used building block, N-α-Fmoc-D-phenylalanine (Fmoc-D-Phe-OH), in enhancing peptide stability. We will explore the mechanisms behind this increased stability, present quantitative data, provide detailed experimental protocols for stability assessment, and visualize the impact on signaling pathways.

The Cornerstone of Stability: D-Amino Acid Incorporation

Naturally occurring peptides are exclusively composed of L-amino acids. Proteolytic enzymes, the biological catalysts responsible for peptide degradation, have evolved to recognize and cleave peptide bonds involving these L-isomers. By strategically substituting one or more L-amino acids with their D-enantiomers, the resulting peptide becomes a poor substrate for these enzymes, thereby significantly increasing its resistance to proteolysis and extending its in vivo half-life.[1][2]

This compound is a cornerstone in the synthesis of these stabilized peptides.[3] The Fluorenylmethyloxycarbonyl (Fmoc) protecting group allows for a robust and versatile solid-phase peptide synthesis (SPPS) strategy under mild basic conditions, making it ideal for the incorporation of D-amino acids into complex peptide sequences.[4] The D-configuration of the phenylalanine residue, a common component of many bioactive peptides, sterically hinders the approach of proteolytic enzymes, contributing to the overall stability of the peptide.

Quantitative Insights into Enhanced Stability

The incorporation of D-amino acids leads to a quantifiable increase in peptide stability. The following tables summarize data from various studies, comparing the proteolytic stability of peptides containing L-amino acids with their D-amino acid-substituted counterparts.

Table 1: Comparative Half-Life of L- vs. D-Amino Acid Containing Peptides in Serum/Plasma

| Peptide Sequence | Modification | Matrix | Half-Life (t½) | Reference |

| KRLFKKLLKYLRKF (Pep05) | All L-amino acids | Human Plasma | < 2 hours | [5] |

| KRLFKKLLKYLRKF (DP06) | All L-Lys and L-Arg replaced with D-isomers | Human Plasma | > 24 hours | [5] |

| GLP-1 | All L-amino acids | Proteinase K | < 1 hour | [6] |

| D-GLP-1 | All D-amino acids | Proteinase K | > 6 hours (80% remaining) | [6] |

| Polybia-MPI | All L-amino acids | Trypsin (0.002 mg/ml) | Activity inhibited after 1 hr | [7] |

| D-MPI | All D-amino acids | Trypsin (2 mg/ml) | Activity retained after 6 hrs | [7] |

Table 2: Impact of D-Amino Acid Substitution on Proteolytic Degradation by Specific Enzymes

| Peptide | Enzyme | Incubation Time | % Intact Peptide | Reference |

| Polybia-MPI (L-form) | Chymotrypsin (0.002 mg/ml) | 1 hour | 0% | [7] |

| D-MPI (D-form) | Chymotrypsin (2 mg/ml) | 6 hours | >95% | [7] |

| OM19R (L-Arg and L-Lys) | Trypsin (10 mg/mL) | 8 hours | < 5% | [8] |

| OM19D (D-Arg and D-Lys) | Trypsin (10 mg/mL) | 8 hours | > 90% | [8] |

Conformational Stability: A Double-Edged Sword

The introduction of D-amino acids can also significantly influence the secondary structure and conformational stability of peptides. While this can sometimes be beneficial, for instance, by stabilizing a bioactive conformation, it can also disrupt critical structural motifs. Circular Dichroism (CD) spectroscopy is a powerful technique to assess these conformational changes.

Table 3: Secondary Structure Analysis of Peptides with D-Amino Acid Substitutions by Circular Dichroism (CD) Spectroscopy

| Peptide | Environment | Predominant Secondary Structure | Key CD Spectral Features | Reference |

| WT (HIV-1 gp41 N-terminus) | 40% trifluoroethanol/water | α-helix (48%) | Negative bands at 208 and 222 nm | [9] |

| WT-D (all D-amino acids) | 40% trifluoroethanol/water | Left-handed α-helix (47%) | Mirror image of WT spectrum | [9] |

| V13K (L-amino acids) | SDS micelles | α-helix | Strong negative bands at 208 and 222 nm | [10] |

| V13K with D-substitutions | SDS micelles | Reduced α-helicity | Decreased ellipticity at 208 and 222 nm | [10] |

Experimental Protocols

Protocol 1: In Vitro Peptide Degradation Assay using HPLC

This protocol outlines a general procedure for assessing the stability of peptides in human serum.

1. Materials:

-

Peptide stock solution (1 mg/mL in a suitable solvent, e.g., water or DMSO)

-

Human serum (pooled, sterile-filtered)

-

Trifluoroacetic acid (TFA)

-

Acetonitrile (ACN), HPLC grade

-

Water, HPLC grade

-

Microcentrifuge tubes

-

Incubator (37°C)

-

Centrifuge

-

High-Performance Liquid Chromatography (HPLC) system with a C18 column and UV detector

2. Procedure:

-

Reaction Setup: In a microcentrifuge tube, add 90 µL of pre-warmed human serum.

-

Initiate Degradation: Add 10 µL of the peptide stock solution to the serum to achieve a final concentration of 100 µg/mL. Mix gently.

-

Incubation: Incubate the mixture at 37°C.

-

Time Points: At designated time points (e.g., 0, 15, 30, 60, 120, 240 minutes), withdraw a 10 µL aliquot of the reaction mixture.

-

Quenching: Immediately add the 10 µL aliquot to a new microcentrifuge tube containing 20 µL of 10% (v/v) TFA in water to precipitate serum proteins and stop the enzymatic reaction.

-

Protein Precipitation: Vortex the quenched sample and incubate on ice for 10 minutes.

-

Centrifugation: Centrifuge the sample at 14,000 x g for 10 minutes to pellet the precipitated proteins.

-

Sample Preparation for HPLC: Carefully collect the supernatant and transfer it to an HPLC vial.

-

HPLC Analysis:

-

Inject a suitable volume (e.g., 20 µL) of the supernatant onto the C18 column.

-

Use a linear gradient of mobile phase A (0.1% TFA in water) and mobile phase B (0.1% TFA in ACN). A typical gradient might be 5-95% B over 30 minutes.

-

Monitor the elution of the peptide by UV absorbance at a suitable wavelength (e.g., 220 nm or 280 nm).

-

-

Data Analysis:

-

Determine the peak area of the intact peptide at each time point.

-

Normalize the peak area at each time point to the peak area at time 0.

-

Plot the percentage of intact peptide remaining versus time.

-

Calculate the half-life (t½) of the peptide by fitting the data to a one-phase exponential decay model.[11]

-

Protocol 2: Circular Dichroism (CD) Spectroscopy for Secondary Structure Analysis

This protocol provides a method for analyzing the secondary structure of peptides in solution.

1. Materials:

-

Lyophilized peptide

-

Appropriate buffer (e.g., 10 mM phosphate (B84403) buffer, pH 7.4). The buffer should have low absorbance in the far-UV region.

-

Circular Dichroism (CD) spectrometer

-

Quartz cuvette (typically 1 mm path length)

-

Nitrogen gas source

2. Procedure:

-

Sample Preparation:

-

Dissolve the lyophilized peptide in the chosen buffer to a final concentration of approximately 0.1-0.2 mg/mL.

-

Accurately determine the peptide concentration using a suitable method (e.g., UV absorbance at 280 nm if the peptide contains aromatic residues, or quantitative amino acid analysis).

-

Filter the peptide solution through a 0.22 µm filter to remove any aggregates.

-

-

Instrument Setup:

-

Purge the CD spectrometer with nitrogen gas for at least 30 minutes before use to remove oxygen.

-

Set the desired experimental parameters:

-

Wavelength range: 190-260 nm

-

Data pitch: 1 nm

-

Scanning speed: 50 nm/min

-

Bandwidth: 1 nm

-

Response time: 1 s

-

Accumulations: 3-5 scans

-

-

-

Blank Measurement:

-

Fill the quartz cuvette with the buffer solution.

-

Acquire a baseline spectrum of the buffer using the same parameters as for the sample.

-

-

Sample Measurement:

-

Rinse the cuvette thoroughly with the peptide solution.

-

Fill the cuvette with the peptide solution, ensuring there are no air bubbles.

-

Acquire the CD spectrum of the peptide sample.

-

-

Data Processing and Analysis:

-

Subtract the buffer baseline spectrum from the raw peptide spectrum.

-

Convert the raw CD data (in millidegrees) to molar ellipticity ([θ]) using the following formula: [θ] = (CD [mdeg] * 100) / (c * n * l) where:

-

c = peptide concentration in mM

-

n = number of amino acid residues

-

l = path length of the cuvette in cm

-

-

Analyze the resulting CD spectrum to estimate the secondary structure content (e.g., α-helix, β-sheet, random coil) using deconvolution software (e.g., BeStSel, DichroWeb).[12]

-

Visualizing the Impact: Signaling Pathways and Experimental Workflows

The incorporation of D-amino acids can alter a peptide's interaction with its target receptor, thereby modulating downstream signaling pathways. For instance, a D-amino acid substitution in a G-protein coupled receptor (GPCR) ligand could alter its binding affinity or efficacy, leading to a modified cellular response.

The diagram above illustrates a generic G-protein coupled receptor (GPCR) signaling pathway. An L-peptide ligand binds to the GPCR, leading to the activation of an intracellular G-protein and subsequent downstream signaling. A D-amino acid-containing peptide may exhibit altered binding affinity or efficacy for the receptor, thereby modulating the cellular response.

References

- 1. Effect of L- to D-Amino Acid Substitution on Stability and Activity of Antitumor Peptide RDP215 against Human Melanoma and Glioblastoma - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. nbinno.com [nbinno.com]

- 4. Fmoc Solid Phase Peptide Synthesis: Mechanism and Protocol - Creative Peptides [creative-peptides.com]

- 5. D- and Unnatural Amino Acid Substituted Antimicrobial Peptides With Improved Proteolytic Resistance and Their Proteolytic Degradation Characteristics - PMC [pmc.ncbi.nlm.nih.gov]

- 6. pnas.org [pnas.org]

- 7. Antimicrobial activity and stability of the d-amino acid substituted derivatives of antimicrobial peptide polybia-MPI - PMC [pmc.ncbi.nlm.nih.gov]

- 8. An Antibacterial Peptide with High Resistance to Trypsin Obtained by Substituting d-Amino Acids for Trypsin Cleavage Sites - PMC [pmc.ncbi.nlm.nih.gov]

- 9. A synthetic all d-amino acid peptide corresponding to the N-terminal sequence of HIV-1 gp41 recognizes the wild-type fusion peptide in the membrane and inhibits HIV-1 envelope glycoprotein-mediated cell fusion - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Enantiomeric Effect of d-Amino Acid Substitution on the Mechanism of Action of α-Helical Membrane-Active Peptides [mdpi.com]

- 11. researchgate.net [researchgate.net]

- 12. researchgate.net [researchgate.net]

The Strategic Use of Fmoc-D-Phe-OH in Elucidating Protein-Protein Interactions: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

The modulation of protein-protein interactions (PPIs) represents a frontier in therapeutic development and a fundamental area of biological research. Peptides, due to their ability to mimic binding epitopes, are powerful tools for probing and inhibiting these interactions. However, their utility is often hampered by rapid proteolytic degradation in biological systems. The incorporation of non-natural D-amino acids, such as D-phenylalanine, is a key strategy to overcome this limitation. This technical guide provides an in-depth overview of the application of Fmoc-D-Phe-OH, a crucial building block in the synthesis of proteolytically stable peptides, for the study of PPIs.

Introduction: The Role of D-Phenylalanine in Stabilizing Peptide Probes

This compound is an N-terminally protected form of the D-enantiomer of phenylalanine, designed for use in Fmoc-based solid-phase peptide synthesis (SPPS).[1][2] The primary rationale for incorporating D-amino acids into peptide sequences intended for biological studies is to enhance their stability against degradation by proteases.[3] Natural proteases are stereospecific and primarily recognize and cleave peptide bonds between L-amino acids. Peptides composed of D-amino acids are therefore highly resistant to proteolysis, leading to a significantly longer half-life in serum, plasma, and cellular environments.[4] This increased stability is critical for peptides designed as inhibitors or probes of PPIs, as it allows them to persist long enough to exert their biological effects and enables more reliable quantitative analysis of their interactions.

Core Application: A Case Study on the p53-MDM2 Interaction

A prominent example of the successful application of D-peptides in studying PPIs is the inhibition of the p53-MDM2 interaction. The tumor suppressor protein p53 is negatively regulated by the E3 ubiquitin ligase MDM2, which binds to p53 and targets it for degradation.[5][6] Disrupting this interaction can stabilize p53, leading to cell cycle arrest and apoptosis in cancer cells. Consequently, the p53-MDM2 interface is a major target for cancer therapy.[3]

Researchers have developed D-peptides that mimic the helical region of p53 that binds to MDM2. These D-peptides act as potent and stable inhibitors. The use of this compound and other Fmoc-D-amino acids is essential for the synthesis of these inhibitors.

Quantitative Data: D-Peptide Inhibitors of the p53-MDM2 Interaction

The following table summarizes the binding affinities of various D-peptide inhibitors for MDM2, demonstrating the high potency that can be achieved with this approach.

| Peptide Inhibitor | Sequence | Binding Affinity (Kd or IC50) | Reference |

| DPMI-α | TNWYANLEKLLR | 219 nM (Kd) | [5] |

| DPMI-γ | DWWPLAFEALLR | 53 nM (Kd) | [7] |

Experimental Protocols

This section provides detailed methodologies for the key experiments involved in developing and characterizing D-Phe-containing peptides for PPI studies.

Fmoc Solid-Phase Peptide Synthesis (SPPS) of D-Peptides

This protocol outlines the manual synthesis of a peptide containing D-amino acids using Fmoc chemistry.

Materials:

-

Resin: Rink Amide resin (for C-terminal amide) or 2-chlorotrityl resin (for C-terminal carboxylic acid).[8]

-

Fmoc-protected amino acids (including this compound).

-

Solvents: N,N-Dimethylformamide (DMF), Dichloromethane (DCM).

-

Deprotection solution: 20% piperidine (B6355638) in DMF.[8]

-

Coupling reagents: HBTU (2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate), HOBt (Hydroxybenzotriazole), or HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate).

-

Activator base: N,N-Diisopropylethylamine (DIPEA).

-

Washing solvents: DMF, DCM, Isopropanol (IPA).

-

Capping solution (optional): Acetic anhydride (B1165640) and DIPEA in DMF.[9]

-

Cleavage cocktail: 95% Trifluoroacetic acid (TFA), 2.5% water, 2.5% triisopropylsilane (B1312306) (TIS).[1]

-

Cold diethyl ether.

Procedure:

-